molecular formula C17H19NO2S B5592383 N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide

N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide

Cat. No. B5592383
M. Wt: 301.4 g/mol
InChI Key: XNQJBVPZJSQKOG-UHFFFAOYSA-N
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Description

N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide, also known as BML-210, is a synthetic compound that belongs to the class of benzamides. This compound has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide is not fully understood. However, it has been suggested that N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory activity, N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has been reported to have antioxidant properties. N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide may have potential therapeutic applications beyond its anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide in lab experiments is its specificity. N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has been shown to selectively inhibit the activity of COX-2, without affecting the activity of COX-1, an enzyme that is involved in the production of prostaglandins that protect the stomach lining. This makes N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide a useful tool for studying the role of COX-2 in various physiological and pathological processes.
One of the limitations of using N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide in lab experiments is its solubility. N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has low solubility in water, which can make it difficult to use in certain experiments. However, this limitation can be overcome by using appropriate solvents or by modifying the structure of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide to improve its solubility.

Future Directions

There are several future directions for research on N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide. One area of research is the development of more potent and selective analogs of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide. Another area of research is the investigation of the potential therapeutic applications of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide beyond its anti-inflammatory activity. For example, N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide may have potential as an anticancer agent or as a neuroprotective agent. Finally, further studies are needed to fully understand the mechanism of action of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide and its effects on various physiological and pathological processes.
Conclusion
In conclusion, N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. Its anti-inflammatory activity, specificity, and potential applications in various fields make it a promising candidate for further research. While there are limitations to using N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide in lab experiments, these can be overcome with appropriate methods. Further research is needed to fully understand the mechanism of action of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide involves the reaction of 4-(methylthio)benzoyl chloride with N-benzyl-N-methylglycine in the presence of a base, such as triethylamine. The resulting compound is then treated with sodium methoxide and methanol to afford the final product, N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide. This synthesis method has been reported in the literature and has been successfully used to prepare N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide in good yields.

Scientific Research Applications

N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has been extensively studied for its potential therapeutic properties. One of the main areas of research is its anti-inflammatory activity. N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. This makes N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

N-benzyl-2-methoxy-N-methyl-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-18(12-13-7-5-4-6-8-13)17(19)15-10-9-14(21-3)11-16(15)20-2/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQJBVPZJSQKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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